4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one
Description
4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one is a synthetic hybrid molecule combining a 7-methoxycoumarin (chromen-2-one) core with a 4-(2-fluorophenyl)piperazine moiety linked via a methylene bridge. The coumarin scaffold is known for its pharmacological versatility, including anticoagulant, antimicrobial, and receptor-modulating properties , while the 2-fluorophenylpiperazine group is frequently employed in central nervous system (CNS) agents targeting serotonin (5-HT) and dopamine receptors . This compound’s design likely aims to exploit synergistic interactions between the coumarin’s electronic properties and the piperazine’s receptor-binding capabilities.
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-26-16-6-7-17-15(12-21(25)27-20(17)13-16)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVHNCZLGJXRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core and subsequent functionalization. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution reactions. For instance, 2-fluorophenylpiperazine can be reacted with an appropriate intermediate to form the desired product.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides or acyl chlorides to introduce different substituents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an inhibitor of equilibrative nucleoside transporters, it binds to these transporters and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine function . Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
a) Halogenated Phenyl Substituents
- 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one ():
Replacing the 2-fluorophenyl group with 3-chlorophenyl introduces a bulkier, more electronegative substituent. This alteration may enhance lipophilicity (Cl vs. F) and alter receptor selectivity, as chloro-substituted arylpiperazines often show higher affinity for 5-HT1A receptors .
b) Linker Modifications
Chromen-2-one Core Modifications
a) Substituent Position and Electronic Effects
Pharmacological and Physicochemical Data
Table 1: Key Properties of Selected Analogs
*Estimated values based on structural analogs . †Hypothetical values for illustration. ‡Assumed based on similar coumarin derivatives .
Biological Activity
The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one is a derivative of coumarin that exhibits significant biological activity, particularly as an inhibitor of various enzymes relevant to neurological and psychiatric disorders. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of coumarin derivatives , characterized by a chromenone core substituted with a piperazine moiety. The presence of the 2-fluorophenyl group enhances its pharmacological properties, particularly in terms of receptor binding affinity and selectivity.
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Acetylcholinesterase Inhibition :
- The compound has been shown to inhibit human acetylcholinesterase (hAChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- IC50 Values : In studies, it demonstrated an IC50 value of approximately 1.52 μM , indicating potent activity compared to other derivatives .
- Monoamine Oxidase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced significantly by its structural components:
- Piperazine Linker : The length and substitution pattern of the piperazine linker affect binding affinity and inhibitory potency. Shortening or modifying the linker can lead to significant changes in activity.
- Fluorine Substitution : The introduction of a fluorine atom on the phenyl ring enhances lipophilicity and potentially increases binding interactions with target enzymes.
Study 1: Acetylcholinesterase Inhibition
In a comparative study, several coumarin derivatives were evaluated for their hAChE inhibitory activity. The compound outperformed most analogs, with a notable IC50 value that supports its potential use in treating cognitive impairments associated with Alzheimer's disease .
Study 2: Monoamine Oxidase Activity
Another investigation assessed the impact of various coumarin derivatives on MAO-A activity. The compound exhibited competitive inhibition, making it a candidate for further development as an antidepressant or anxiolytic agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
